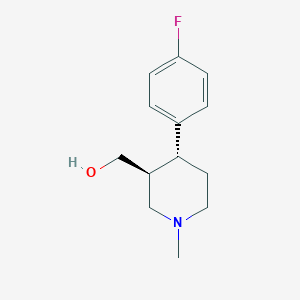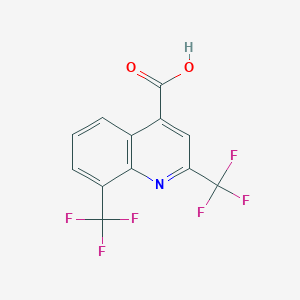
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid, often involves scalable synthetic approaches that allow for the introduction of fluorinated groups at specific positions on the quinoline ring. For instance, Aribi et al. (2018) described a method to synthesize 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, which could be transformed into quinoline-3-carboxylic acids and further functionalized. This method highlights the versatility and potential for developing compounds with varying substituents, including the trifluoromethyl group (Aribi et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those with bis(trifluoromethyl) groups, is crucial for understanding their chemical behavior and potential applications. Studies like the one by Dobrzyńska and Jerzykiewicz (2004) on quinoline-2-carboxylic acid and its tautomeric forms provide insights into the structural aspects of similar compounds, highlighting the importance of tautomerism and hydrogen bonding in determining the crystal structure and stability of these molecules (Dobrzyńska & Jerzykiewicz, 2004).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, offering pathways for functionalization and the development of new compounds. The catalytic dehydrative condensation between carboxylic acids and amines, as facilitated by compounds like 2,4-bis(trifluoromethyl)phenylboronic acid, exemplifies the reactivity of such structures and their utility in organic synthesis (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the work by de Souza et al. (2015) on the crystal structures of isomeric quinolines with bis(trifluoromethyl) groups reveals the role of molecular arrangement and intermolecular interactions in determining the physical properties of these compounds (de Souza et al., 2015).
科学的研究の応用
Metal Extraction : Bis-quinoline-2-carboxylic acids are effective in extracting Cu2+ and Zn2+ from aqueous sulphate solutions, providing a selective method for metal extraction in the presence of Fe2+ and Fe3+ (Elman, Högberg, Weber, & Muhammed, 1985).
Catalysis in Organic Reactions : The bis-quinoline-2-carboxylic acid copper salt is an efficient catalyst for the Heck reaction, which is used in the synthesis of aryl olefins with good to excellent yields and low pollution (Zuo et al., 2019).
Pharmaceutical Applications : Several derivatives of 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid exhibit promising antibacterial and antimalarial activities. For instance, N,N-bis(trifluoromethylquinolin-4-yl)diamino alkanes have shown higher antimalarial activity against chloroquine-resistant Plasmodium falciparum strains and are more selective in their cytotoxicity against parasite cells (Kgokong et al., 2008).
Organic Synthesis : This compound and its derivatives are used in synthesizing highly functionalized quinolines, which can serve as platforms for developing potential agrochemical ingredients (Aribi et al., 2018). Additionally, research demonstrates the ability to prepare regioisomerically uncontaminated trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids in a straightforward manner (Schlosser & Marull, 2003).
Safety And Hazards
特性
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTJIQBSZLFWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189403 | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid | |
CAS RN |
35853-50-0 | |
| Record name | Mefloquine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYMEFLOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

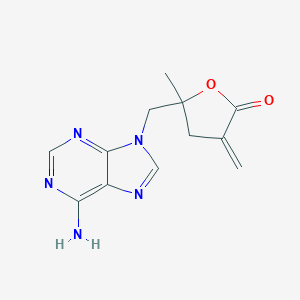
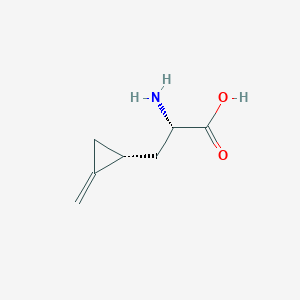
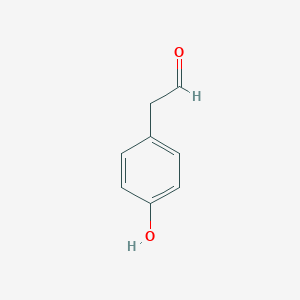
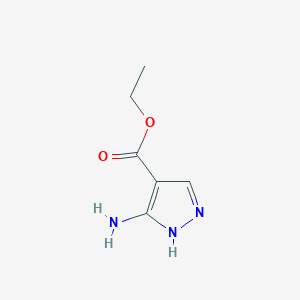
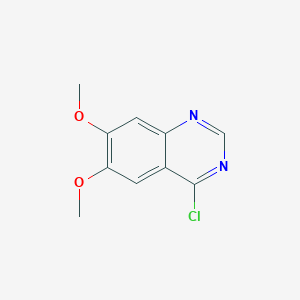
![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)
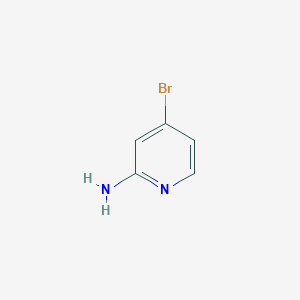
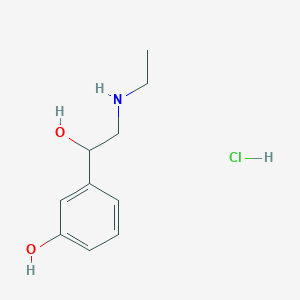
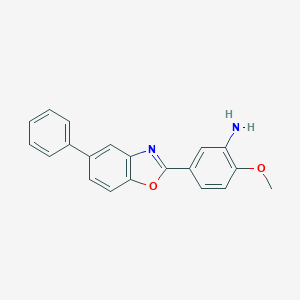
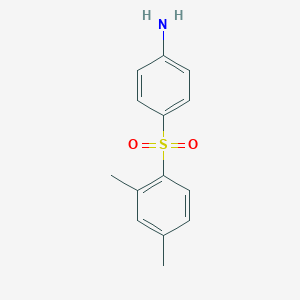
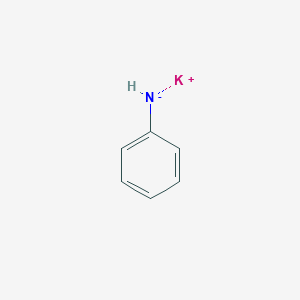
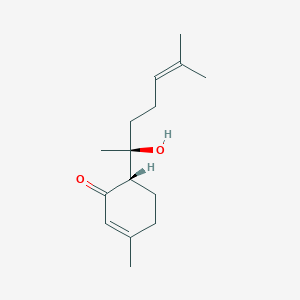
![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)
